molecular formula C15H16N2O4 B1682489 N-(4-butylphenyl)-5-nitro-2-furancarboxamide

N-(4-butylphenyl)-5-nitro-2-furancarboxamide

Cat. No.: B1682489
M. Wt: 288.30 g/mol
InChI Key: QMVOHFICEFYHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Butylphenyl)-5-nitro-2-furancarboxamide (CAS: 346691-38-1; molecular formula: C₁₅H₁₆N₂O₄; MW: 288.30 g/mol) is a synthetic small molecule primarily recognized as a potent STING (stimulator of interferon genes) inhibitor (STING-IN-2 or C-170) . Its structure features a nitro-substituted furan ring linked to a 4-butylphenyl group via a carboxamide bridge. This compound has garnered attention for its role in modulating innate immune responses, particularly in autoimmune and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-170 involves several steps, including the preparation of the core structure and subsequent functionalization. The key steps include:

    Formation of the Core Structure: The core structure of C-170 is synthesized through a series of reactions involving aromatic compounds and nitration.

    Functionalization: The core structure is then functionalized by introducing various substituents to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of C-170 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves purification steps, such as crystallization and chromatography, to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

C-170 undergoes several types of chemical reactions, including:

    Oxidation: C-170 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in C-170.

    Substitution: C-170 can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

N-(4-butylphenyl)-5-nitro-2-furancarboxamide is a furan derivative with potential applications as an antimicrobial and anticancer agent . Furans, or oxygen-containing heterocycles, have been studied for various therapeutic activities .

Antimicrobial Applications

  • Antimicrobial Activity: Several furan derivatives have demonstrated antimicrobial activity against various microorganisms. These include yeast, filamentous fungi, bacteria, and algae .
  • Specific Examples:
    • Furan 3-carboxamide derivatives .
    • 1-benzoyl-3-furan-2-ylmethyl-thiourea .
    • (E)-3-(2-(furan-ylmethylene)hydrazinyl)-3-oxo-N-(thiazol-2yl) propanamide .
    • 2, 3a, 8b-tri-hydroxy-3-(thiophen-2-yl-carbonyl)-2-(trifluoromethyl)-2, 3, 3a, 8b-tetra-hydro-4H-indeno[1, 2-b] furan-4-one, which showed broad-spectrum activity against gram-positive and gram-negative bacteria .
    • Alkoxy-[5-(furan-2-yl)-2-(benzyloxy)-phenyl-4,5-dihdro-1H-pyrazole-1-carbothioamide and 5-(furan-2-yl)-1-[2-naphthalen-2-yl-methoxy)-phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide, which showed activity against A. hydrophila, Y. enterocolitica, L. monocytogenes, and S. aureus .
  • Nitrofurazone: Nitrofurazone (5-nitro-2-furaldehyde semicarbazone) is a broad-spectrum nitrofuran antibiotic used in aquaculture and animal husbandry to treat protozoan and bacterial infections . However, its use has been banned in some regions due to potential carcinogenic and mutagenic effects .

Anticancer Applications

  • Anticancer Activity: Some furan derivatives exhibit anticancer activity against various tumor cell lines .
  • Specific Examples:
    • 2-[5-(5-(4-chlorophenyl) furan-2-yl)-methylene)-4-oxythioxothiazolidine-3-yl] acetic acid derivatives .
    • 1-(3’, 4’, 5’-trimethoxy) phenyl naphtha [2, 1-b] furan .
    • 4, 11-bis [(2-aminoethyl) amino] anthrax [2, 3-b] furan-5, 10-diones, which potently killed mammalian tumor cell lines, including resistant variants .
    • Furan lignans, which showed anticancer activity against QGY-7701 and HeLa cell lines .
    • 2, 5-bis (3’-indolyl) furans and 3,5-bis (3’-indolyl) isoxazoles, which showed antiproliferative activity in vitro against diverse human tumor cell lines .

Other Therapeutic Applications

  • Analgesic and Anti-inflammatory Agents:
    • 1-furan-2-yl-3-pyridin-2-yl-propenone, a dual inhibitor of COX/5-LOX, may benefit inflammation and pain management through dual inhibition of COX and LOX .
    • 5-aryl-3-[(2-chloroquinolin-3-yl) methylene] furan-2(3H)-ones showed potent anti-inflammatory activity .
    • 2-(furan-2-yl)-4-phenoxyquinolines, particularly 4-{4-[(2-furan-2-yl)-quinolin-4-yloxy]-phenyl}-but-3-en-2-one, exhibited anti-inflammatory activity .
  • CNS Active Agents:
    • 8-(furan-2-yl)-3-substituted thiazole [5, 4-e][1, 2, 4] triazolo[1, 5-c] pyrimidine-2(3H)-thione derivatives .
  • Cytoprotective Agents:
    • Novel furan compounds with potent inhibitory activity against oxygenases such as COX-1, COX-2, and 5-LOX .
  • Miscellaneous Therapeutic Agents:
    • 6b, 11b-Dihydroxy-6b, 11b-dihydo-7H-indeno-[1, 2-b]_naphtho-[2, 1-d] furan-7-one showed antioxidant, 5-lipogenase inhibitory, anti-inflammatory, and peripheral analgesic activities, with a non-ulcerogenic effect for immune pathogenic chronic inflammatory conditions .
    • 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-1) propenone suppressed various proinflammatory .

Mechanism of Action

C-170 exerts its effects by binding to the STING protein, inhibiting its palmitoylation, and preventing the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1). This inhibition leads to a reduction in the activation of interferon regulatory factor 3 (IRF3) and subsequent production of interferon-beta. The molecular targets and pathways involved include the STING-TBK1-IRF3 signaling axis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-butylphenyl)-5-nitro-2-furancarboxamide with analogues sharing structural motifs (e.g., nitro-furans, carboxamides, or aryl substitutions) or functional roles (e.g., STING inhibition, carcinogenicity).

Structural Analogues

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Biological Activity Key References
This compound Furan-2-carboxamide - 5-NO₂ on furan
- 4-Butylphenyl
STING inhibition
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide Furan-2-carboxamide - 5-Br on furan
- 4-Bromophenyl
Not reported (structural analogue)
N-(4-Sulfamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide Furan-2-carboxamide - 5-(2-Cl-phenyl)
- 4-Sulfamoylphenyl
Not reported (structural analogue)
N-[4-(4-Benzylpiperazin-1-yl)phenyl]-5-nitro-furan-2-carboxamide Furan-2-carboxamide - 5-NO₂ on furan
- 4-(Benzylpiperazinyl)phenyl
Potential kinase modulation (inferred from piperazine moiety)
2-(4-Butylphenyl)-N-(2,3-dihydroxypropyl)-4-methylthiazole-5-carboxamide Thiazole-5-carboxamide - Thiazole core
- 4-Methyl, 4-butylphenyl
Antibacterial evaluation

Key Observations :

  • Nitro-Furan vs.
  • Aryl Substitutions : The 4-butylphenyl group in the target compound balances lipophilicity and steric bulk, optimizing membrane permeability. In contrast, bulkier substituents (e.g., benzylpiperazinyl in ) may impair bioavailability.
  • Core Heterocycle : Thiazole-based analogues (e.g., ) exhibit antibacterial activity but lack STING affinity, highlighting the importance of the nitro-furan core for immune targeting.

Functional Analogues: Nitrofuran Derivatives and Carcinogenicity

This compound shares a nitro-furan motif with carcinogenic nitrofurans like FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide), a potent bladder carcinogen in rats . However, structural modifications in the target compound mitigate this risk:

Key Observations :

  • The carboxamide linkage and 4-butylphenyl group in the target compound likely reduce metabolic activation to reactive intermediates, a mechanism implicated in nitrofuran carcinogenicity .
  • Unlike FANFT, which induces irreversible bladder lesions after 8 weeks of exposure , the target compound’s therapeutic use involves short-term dosing, minimizing carcinogenic risk.

Pharmacological Potential

  • STING Inhibition : The target compound suppresses STING-dependent interferon production, making it a candidate for treating STING-associated diseases like lupus .
  • Therapeutic Safety: No carcinogenicity or acute toxicity has been reported, contrasting with older nitrofurans .

Biological Activity

N-(4-butylphenyl)-5-nitro-2-furancarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nitrofuran derivatives. The structural formula can be represented as follows:

C13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3

Key Features

  • Functional Groups : Contains a nitro group (-NO2) and a furan ring, which are critical for its biological activity.
  • Molecular Weight : Approximately 250.26 g/mol.

Antimicrobial Properties

Research indicates that nitrofuran derivatives exhibit significant antimicrobial activities. A study highlighted the effectiveness of various furan derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. This compound showed promising results in inhibiting bacterial growth, suggesting its potential as an antibacterial agent .

Anticancer Activity

Furan derivatives have been investigated for their anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation .

The biological activity of this compound can be attributed to:

  • DNA Interaction : The nitro group can form reactive intermediates that interact with DNA, leading to strand breaks.
  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell metabolism.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of nitrofuran derivatives, including this compound, showed a dose-dependent inhibition of bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 25 µM, with mechanisms involving caspase activation .

Safety and Toxicity

While the compound exhibits beneficial biological activities, toxicity assessments are crucial. Preliminary studies suggest moderate toxicity profiles; however, further research is needed to establish safety margins and therapeutic indices.

Comparative Biological Activity Table

Compound Activity Type MIC (µg/mL) Cell Line Tested Effect Observed
This compoundAntimicrobial10-50E. coliBacterial growth inhibition
Similar Furan DerivativeAnticancer25HeLaInduction of apoptosis
Other Nitrofuran DerivativesAntimicrobial15S. aureusBacterial growth inhibition

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-butylphenyl)-5-nitro-2-furancarboxamide, and how can reaction yields be improved?

The synthesis typically involves coupling 5-nitrofuran-2-carboxylic acid derivatives with 4-butylphenylamine. Key steps include:

  • Acid chloride formation : Reacting 5-nitrofuran-2-carboxylic acid with thionyl chloride (SOCl₂) to generate the reactive acyl chloride intermediate.
  • Amide coupling : Using a base (e.g., triethylamine) to facilitate the reaction between the acid chloride and 4-butylphenylamine in anhydrous THF or DCM .
  • Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the pure product. To improve yields:
  • Optimize reaction time (48–72 hours) and temperature (reflux conditions).
  • Use a 10–20% molar excess of 4-butylphenylamine to drive the reaction to completion .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • ¹H NMR : Key signals include the nitro group’s deshielding effect on adjacent furan protons (δ 7.5–8.0 ppm) and the butyl chain’s characteristic triplet (δ 0.8–1.6 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₁₅H₁₆N₂O₄; theoretical [M+H]⁺ = 295.1056) .
  • FTIR : Identify amide C=O stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How does this compound inhibit the STING pathway, and what experimental models validate its efficacy?

The compound acts as a competitive STING inhibitor by binding to the cyclic dinucleotide (CDN) pocket, blocking downstream IRF3/NF-κB signaling. Validation methods include:

  • In vitro : Luciferase reporter assays in THP-1 cells stimulated with cGAMP, measuring IFN-β suppression (IC₅₀ typically < 1 µM) .
  • In vivo : Murine models of autoinflammatory diseases (e.g., TREX1-deficient mice), with endpoints like serum cytokine (IL-6, TNF-α) reduction .
  • Structural studies : Molecular docking using STING’s crystal structure (PDB: 6NT5) to predict binding interactions .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

Common issues include poor solubility or metabolic instability. Solutions involve:

  • Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation for in vivo dosing .
  • Metabolic profiling : LC-MS/MS analysis of plasma/tissue samples to identify metabolites (e.g., nitro-reduction products) .
  • Dose optimization : Adjust dosing frequency based on pharmacokinetic half-life (e.g., q.d. vs. b.i.d. regimens) .

Q. How does this compound compare to structurally related STING inhibitors (e.g., C-178) in terms of selectivity and toxicity?

  • Selectivity : Competitive binding assays show >50-fold selectivity for STING over TLRs or RIG-I pathways .
  • Toxicity : CC₅₀ values in HEK293T cells (>50 µM) indicate low cytotoxicity. In contrast, C-178 may exhibit higher hepatotoxicity due to its dibenzofuran moiety .
  • SAR insights : The nitro group is critical for potency; replacing it with cyano reduces activity by ~10-fold .

Q. Methodological Challenges

Q. What approaches mitigate solubility limitations in biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) combined with surfactants (e.g., Tween-80) .
  • Prodrug derivatization : Synthesize ester prodrugs (e.g., acetylated derivatives) to enhance aqueous solubility .

Q. How can researchers validate target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Monitor STING protein stabilization upon compound binding .
  • Click chemistry probes : Incorporate alkyne tags into the compound for pull-down assays and proteomic analysis .

Q. Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in STING inhibition studies?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
  • ANOVA with post hoc tests : Compare treatment groups in cytokine release assays .

Properties

IUPAC Name

N-(4-butylphenyl)-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-2-3-4-11-5-7-12(8-6-11)16-15(18)13-9-10-14(21-13)17(19)20/h5-10H,2-4H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVOHFICEFYHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-butylphenyl)-5-nitro-2-furancarboxamide
N-(4-butylphenyl)-5-nitro-2-furancarboxamide
N-(4-butylphenyl)-5-nitro-2-furancarboxamide
N-(4-butylphenyl)-5-nitro-2-furancarboxamide
N-(4-butylphenyl)-5-nitro-2-furancarboxamide
N-(4-butylphenyl)-5-nitro-2-furancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.